1-azido-3-methyl-5-nitrobenzene
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Overview
Description
1-Azido-3-methyl-5-nitrobenzene is an organic compound that features both azide and nitro functional groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Azido-3-methyl-5-nitrobenzene can be synthesized through a multi-step process. One common method involves the nitration of 3-methylbenzene (toluene) to produce 3-methyl-5-nitrotoluene. This intermediate is then subjected to azidation using sodium azide (NaN3) in the presence of a suitable solvent, such as dimethylformamide (DMF), to yield this compound .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-Azido-3-methyl-5-nitrobenzene undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C).
Substitution: The azide group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Cycloaddition: The azide group can undergo [3+2] cycloaddition reactions with alkynes to form 1,2,3-triazoles.
Common Reagents and Conditions:
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C).
Substitution: Sodium azide (NaN3), dimethylformamide (DMF).
Cycloaddition: Copper (I) catalysts for Huisgen 1,3-dipolar cycloaddition.
Major Products Formed:
Reduction: 1-amino-3-methyl-5-nitrobenzene.
Cycloaddition: 1,2,3-triazole derivatives.
Scientific Research Applications
1-Azido-3-methyl-5-nitrobenzene has several applications in scientific research:
Biology: Investigated for its potential use in bioconjugation and labeling of biomolecules due to the reactivity of the azide group.
Medicine: Explored for its potential in drug discovery and development, particularly in the synthesis of bioactive molecules.
Mechanism of Action
The mechanism of action of 1-azido-3-methyl-5-nitrobenzene primarily involves the reactivity of its azide and nitro groups. The azide group can undergo cycloaddition reactions to form stable triazole rings, which are useful in various chemical and biological applications. The nitro group can be reduced to an amino group, which can further participate in various chemical transformations .
Comparison with Similar Compounds
1-Azido-4-nitrobenzene: Similar structure but lacks the methyl group, affecting its reactivity and applications.
2-Azido-3-methyl-5-nitrobenzene: Positional isomer with different reactivity due to the position of the azide group.
1-Azido-3-methylbenzene: Lacks the nitro group, resulting in different chemical properties and applications.
Uniqueness: 1-Azido-3-methyl-5-nitrobenzene is unique due to the presence of both azide and nitro groups on the same benzene ring, providing a combination of reactivity that is not commonly found in other compounds. This dual functionality allows for a wide range of chemical transformations and applications in various fields.
Properties
CAS No. |
1566395-58-1 |
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Molecular Formula |
C7H6N4O2 |
Molecular Weight |
178.1 |
Purity |
95 |
Origin of Product |
United States |
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